1,4-Benzoquinona

Descripción general

Descripción

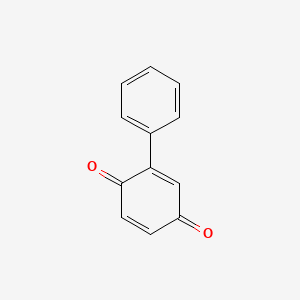

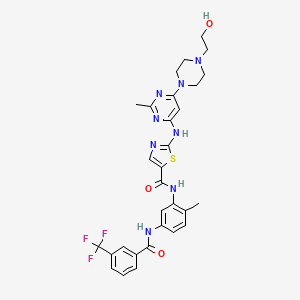

Phenyl-p-benzoquinone, also known as 2-Phenyl-1,4-benzoquinone or Phenylquinone, is a chemical compound with the molecular formula C12H8O2 . It has a molecular weight of 184.19 g/mol . This compound is used for small molecule-based targeting of TTD-A dimerization to control TFIIH transcriptional activity, which represents a potential strategy for anticancer therapy .

Synthesis Analysis

While specific synthesis methods for Phenyl-p-benzoquinone were not found in the search results, the selective oxidation of alkyl-substituted phenols offers efficient access to p-benzoquinones . These serve as key components for synthesizing biologically active compounds .Molecular Structure Analysis

Phenyl-p-benzoquinone has a 2D structure and a 3D conformer . Its IUPAC name is 2-phenylcyclohexa-2,5-diene-1,4-dione . The InChIKey for Phenyl-p-benzoquinone is RLQZIECDMISZHS-UHFFFAOYSA-N .Chemical Reactions Analysis

Phenyl-p-benzoquinone is involved in various chemical reactions. For instance, it forms redox complexes with Chl in both ground and excited states . It also undergoes photoactivation . The reaction mechanism is considered to proceed via addition of the radicals to one p-benzoquinone molecule and immediate subsequent reaction of these radical adducts with a second p-benzoquinone molecule .Physical And Chemical Properties Analysis

Phenyl-p-benzoquinone is yellow-brown chunks and powder . It has a density of 1.1336 (rough estimate), a melting point of 111-115 °C, and a boiling point of 278.14°C (rough estimate) .Aplicaciones Científicas De Investigación

Sistemas Fotoactivos Biohíbridos

PPBQ se ha utilizado en la construcción de un nuevo tipo de sistema fotoactivo biohíbrido . Este sistema combina la forma trimérica del complejo captador de luz II (LHCII3), un electrodo de grafito poroso (GE) y PPBQ . El análisis de la desintegración de la fluorescencia de Chl y las análisis voltamétricas revelaron que PPBQ impacta LHCII3 proporcionalmente a los sitios de extinción accesibles y que PPBQ forma complejos redox con Chl tanto en estado fundamental como excitado . Como resultado, la generación de fotocorriente depende directamente de la extinción inducida por PPBQ de la fluorescencia de Chl .

Generación de Fotocorriente

El sistema GE-LHCII3-PPBQ genera una fotocorriente de hasta 4.5 µA y exhibe una estabilidad considerable durante el funcionamiento . La disposición tridimensional de los fragmentos de grafito en GE construye una superficie de electrodo activa y estabiliza LHCII3 en su forma nativa en multicapas de baja densidad .

Investigación sobre la Fotosíntesis

PPBQ también se utiliza en la investigación sobre fotosíntesis artificial . Los dispositivos biofotovoltaicos, que son sistemas biohíbridos que conectan el CP con los electrodos, utilizan PPBQ debido a su eficiente separación de carga y generación de alta diferencia de potencial entre los sitios terminales del donante y el aceptor de electrones .

Protección de los Complejos Clorofila-Proteína

El complejo captador de luz II (LHCII), juega un papel crucial no solo en los procesos de captación de luz, sino también en la protección de los complejos clorofila-proteína (CP) al disipar el exceso de energía lumínica absorbida . PPBQ impacta este proceso .

Construcción de Dispositivos Fotoactivos

Los resultados de la investigación indican la futura usabilidad de dicho dispositivo fotoactivo diseñado . La combinación de LHCII3, GE y PPBQ permite la construcción de estos dispositivos .

Mecanismo De Acción

Target of Action

Phenyl-p-benzoquinone (PPBQ) primarily targets the Light-Harvesting Complex II (LHCII) . LHCII is a peripheral antenna complex of Photosystem II (PSII) in plants, playing a crucial role in light harvesting processes and protecting chlorophyll-protein complexes (CP) by dissipating excess absorbed light energy .

Mode of Action

PPBQ interacts with LHCII proportionally to accessible quenching sites and forms redox complexes with chlorophyll (Chl) in both ground and excited states . This interaction leads to the quenching of Chl fluorescence, which is directly linked to photocurrent generation .

Biochemical Pathways

The action of PPBQ is associated with the photocycles of LHCII and PPBQ itself . The mutual coupling of these photocycles influences the performance of the biohybrid photoactive system .

Pharmacokinetics

It’s known that ppbq undergoes photoactivation , which could potentially influence its bioavailability and distribution within the system.

Result of Action

The result of PPBQ’s action is the generation of a photocurrent, with the GE-LHCII3-PPBQ system capable of generating a photocurrent of up to 4.5 µA . This indicates that PPBQ’s action leads to considerable stability during operation .

Action Environment

The action of PPBQ is influenced by the environmental setup. The three-dimensional arrangement of graphite scraps in a porous graphite electrode (GE) builds an active electrode surface and stabilizes LHCII3 in its native form in low-density multilayers . This suggests that the physical environment plays a significant role in influencing the action, efficacy, and stability of PPBQ.

Safety and Hazards

Phenyl-p-benzoquinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest .

Direcciones Futuras

The combination of trimeric form of the light-harvesting complex II (LHCII3), a porous graphite electrode (GE), and the application of Phenyl-p-benzoquinone allow the construction of a new type of biohybrid photoactive system . The results indicate the future usability of such designed photoactive device .

Análisis Bioquímico

Biochemical Properties

Phenyl-p-benzoquinone plays a crucial role in photosynthesis as an electron carrier . It forms redox complexes with chlorophyll in both ground and excited states . The impact of Phenyl-p-benzoquinone on Light-Harvesting Complex II (LHCII) is proportional to accessible quenching sites .

Cellular Effects

Phenyl-p-benzoquinone influences cell function by impacting the light-harvesting processes and the protection of chlorophyll-protein complexes by dissipating excess absorbed light energy . It also undergoes photoactivation, affecting the photocycles of LHCII .

Molecular Mechanism

Phenyl-p-benzoquinone exerts its effects at the molecular level through its redox properties. It forms redox complexes with chlorophyll, influencing the fluorescence of chlorophyll and thereby affecting the photocurrent generation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl-p-benzoquinone change over time. It has been observed that Phenyl-p-benzoquinone impacts LHCII proportionally to accessible quenching sites . The photocurrent generation is directly dependent on Phenyl-p-benzoquinone-induced quenching of chlorophyll fluorescence .

Metabolic Pathways

Phenyl-p-benzoquinone is involved in photosynthesis, a crucial metabolic pathway. It acts as an electron carrier, playing a significant role in this process .

Subcellular Localization

Given its role in photosynthesis, it is likely to be found in chloroplasts where photosynthesis occurs .

Propiedades

IUPAC Name |

2-phenylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQZIECDMISZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059892 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

363-03-1 | |

| Record name | Phenyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbenzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB6553J7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Phenyl-p-benzoquinone exert its analgesic effects?

A1: While Phenyl-p-benzoquinone itself isn't an analgesic, research shows it induces a writhing response in animal models, serving as a tool to study pain pathways. This response is often used to evaluate the effectiveness of analgesic compounds. [, ]

Q2: What is the role of Phenyl-p-benzoquinone in studying inflammatory pain?

A2: Phenyl-p-benzoquinone is commonly used to induce overt pain-like behavior in animal models, particularly writhing responses, which are indicative of visceral pain. This allows researchers to investigate the mechanisms of inflammatory pain and evaluate the efficacy of potential analgesic drugs. [, , , , , ]

Q3: What is the molecular formula and weight of Phenyl-p-benzoquinone?

A3: The molecular formula of Phenyl-p-benzoquinone is C12H8O2, and its molecular weight is 184.19 g/mol.

Q4: Is there information on the material compatibility of Phenyl-p-benzoquinone in the context of these studies?

A4: The provided research papers don't explicitly discuss material compatibility. The focus is on Phenyl-p-benzoquinone's biological activity and applications in biochemical research.

Q5: Does Phenyl-p-benzoquinone have catalytic applications?

A5: While Phenyl-p-benzoquinone can participate in redox reactions, the provided research doesn't focus on its catalytic properties. Its primary application in these studies is as a chemical probe for biological activity.

Q6: How do structural modifications to Phenyl-p-benzoquinone analogs impact analgesic activity in the context of the rat adjuvant-induced arthritis assay?

A6: A study on 4,5-diaryl-2-(substituted thio)-1H-imidazoles found that incorporating specific substituents, like a (1,1,2,2-tetrafluoroethyl)sulfonyl group at the 2-position, significantly increased anti-arthritic potency compared to Phenylbutazone and Indomethacin. This highlights the importance of SAR studies in optimizing drug candidates. []

Q7: Does the position of methyl groups on the quinone ring influence toxicity, as demonstrated in studies with Dimethylacetaminophen isomers?

A7: Research indicates that the position of methyl groups significantly influences toxicity. 3,5-Dimethylacetaminophen displayed greater nephrotoxicity compared to 2,6-Dimethylacetaminophen, although both isomers exhibited similar hepatotoxicity to Acetaminophen. This suggests that even minor structural variations can drastically alter toxicity profiles. []

Q8: What insights into the metabolism of Phenyl-p-benzoquinone are provided by the study on sodium o-Phenylphenate (OPP-Na)?

A9: Research on OPP-Na, which metabolizes to Phenyl-p-benzoquinone, reveals that it undergoes extensive metabolism in rats. The major urinary metabolites were conjugates of OPP, along with free OPP, 2,5-dihydroxydiphenyl, and Phenyl-p-benzoquinone. This highlights the compound's metabolic pathways and potential for biotransformation. []

Q9: How is Phenyl-p-benzoquinone employed in assessing the analgesic potential of compounds in rodent models?

A10: Phenyl-p-benzoquinone is frequently used to induce writhing responses in mice, a behavioral indicator of visceral pain. By evaluating the ability of test compounds to reduce these writhing episodes, researchers can assess their analgesic potential. [, , , , , , , ]

Q10: How is Phenyl-p-benzoquinone used to investigate the role of IL-33/ST2 signaling in pain perception?

A11: Researchers employed Phenyl-p-benzoquinone to induce writhing in mice, observing a reduction in writhing responses in ST2-deficient mice compared to wild-type mice. This suggests that IL-33/ST2 signaling is involved in pain processing, particularly in visceral pain. []

Q11: Can you elaborate on the use of Phenyl-p-benzoquinone in evaluating the analgesic effects of Tephrosia sinapou extract?

A12: The study investigated the analgesic potential of Tephrosia sinapou extract using the Phenyl-p-benzoquinone-induced writhing test in mice. The extract demonstrated a dose-dependent reduction in writhing, suggesting its potential as an analgesic, particularly for inflammatory pain. []

Q12: What are the toxicological implications of Phenyl-p-benzoquinone formation from o-Phenylphenol metabolism, as revealed in rat studies?

A13: Research on o-Phenylphenol, which metabolizes to Phenyl-p-benzoquinone, shows its potential to form covalent adducts with glutathione in rat liver microsomes. This bioactivation pathway highlights a possible mechanism of toxicity associated with Phenyl-p-benzoquinone formation. []

Q13: How do researchers utilize Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the impact of Phenyl-p-benzoquinone on Photosystem II?

A14: EPR spectroscopy is instrumental in studying the electron transfer processes within Photosystem II. Researchers use Phenyl-p-benzoquinone as an artificial electron acceptor to monitor these processes and analyze how various factors, such as formate, influence electron transfer in the presence of Phenyl-p-benzoquinone. [, , ]

Q14: What is the historical context of using Phenyl-p-benzoquinone in pain research?

A15: Phenyl-p-benzoquinone has been used in pain research for several decades. Early studies utilized it to induce writhing behaviors in animals, allowing researchers to assess the efficacy of analgesic drugs. Its continued use in various pain models highlights its importance in understanding pain mechanisms and developing new pain therapies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)

![2-[4-[(4-Bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B1682699.png)

![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)